molecular formula C13H12N2O B2716004 N-(5-phenylpyridin-2-yl)acetamide CAS No. 2459-05-4; 96721-83-4

N-(5-phenylpyridin-2-yl)acetamide

Cat. No.: B2716004
CAS No.: 2459-05-4; 96721-83-4
M. Wt: 212.252
InChI Key: FXUKKQSINSXDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Phenylpyridin-2-yl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a key precursor and core structure in the design and synthesis of novel anti-cancer agents. Its primary research value lies in its role as a parent structure for developing N-benzyl-2-(5-phenylpyridin-2-yl)acetamide-based derivatives , which have shown promise as potent inhibitors with a dual mechanism of action. These derivatives have been demonstrated to function as dual inhibitors, simultaneously targeting tubulin polymerization and the Src kinase signaling pathway. This dual activity is a valuable strategy for overcoming drug resistance in cancer cells. In vitro studies have shown that optimized derivatives exhibit potent anti-proliferative effects against a range of human cancer cell lines, including breast carcinoma (MDA-MB-231), ovarian carcinoma (SKOV-3), and notably, small-cell lung cancer (SCLC), with IC50 values reported in the nanomolar range. The compound is supplied for research purposes to further investigate these therapeutic pathways. CAS Number: 96721-83-4 Molecular Formula: C13H12N2O Molecular Weight: 212.25 g/mol SMILES: CC(NC1=NC=C(C2=CC=CC=C2)C=C1)=O This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-phenylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUKKQSINSXDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridine Ring Substitution

  • 5-Phenyl vs. 5-Cyano Substitution: N-(5-Cyano-6-methylpyridin-2-yl)acetamide (Compound G, ) replaces the phenyl group with a cyano substituent. This electron-withdrawing group may enhance binding interactions in enzymatic targets, as seen in SARS-CoV-2 main protease inhibitors (e.g., 5RGX and 5RGZ, ), which exhibit binding affinities better than −22 kcal/mol .

Acetamide Group Variations

  • N-Aryl vs. N-Heteroaryl Substitution: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrates how aryl groups with electron-withdrawing substituents (e.g., bromo, methoxy) enhance specificity for targets like FPR2 receptors. In contrast, the target compound’s phenylpyridin-2-yl group may favor interactions with hydrophobic enzyme pockets .

Antimicrobial Activity

  • Gram-Positive Bacteria : Compounds such as N-(3,5-difluorophenyl)acetamide (Compound 47, ) exhibit potent activity against gram-positive bacteria, likely due to fluorinated aryl groups enhancing membrane penetration. The absence of fluorine in the target compound may limit its efficacy in this context .
  • Antifungal Action : N-(6-Chloropyridin-2-yl)acetamide (Compound 50, ) shows antifungal activity, suggesting that halogenation at the pyridine 6-position could be a critical determinant for this activity .

Enzyme Inhibition

  • MAO-B and AChE Inhibition : N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide () demonstrates dual inhibition of MAO-B and BChE, attributed to the benzothiazole-piperidine scaffold. The target compound’s phenylpyridin-2-yl group may lack the electron-deficient aromaticity required for similar potency .
  • SARS-CoV-2 Protease Binding: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ, ) bind to viral proteases via H-bond interactions with residues such as ASN142 and GLN187. The target compound’s 5-phenyl group could sterically hinder similar interactions unless optimized .

Crystallographic and Physicochemical Properties

  • Crystal Packing: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (e.g., monoclinic vs. orthorhombic) depending on substituent electronic effects.
  • Solubility and Stability : N-(4-Hydroxyphenethyl)acetamide (Compound 2, ) incorporates a hydroxyl group, improving aqueous solubility but possibly reducing metabolic stability compared to the hydrophobic phenylpyridin-2-yl moiety .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Biological Activity Reference
N-(5-Phenylpyridin-2-yl)acetamide 5-Phenyl, pyridin-2-yl Not explicitly reported
N-(3,5-Difluorophenyl)acetamide (47) 3,5-Difluorophenyl Antimicrobial (Gram-positive)
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) 3-Cyanophenyl, pyridin-3-yl SARS-CoV-2 protease inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide 4-Bromophenyl, pyridazin-1-yl FPR2 agonist
N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide Benzothiazol-2-yl, piperidin-1-yl MAO-B/BChE inhibition

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